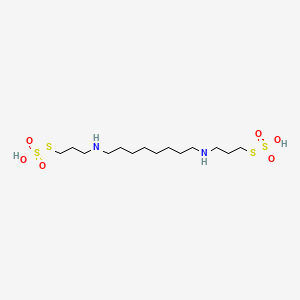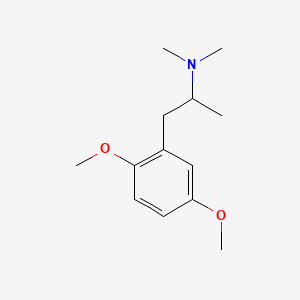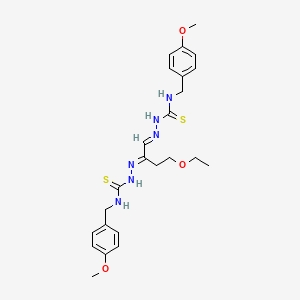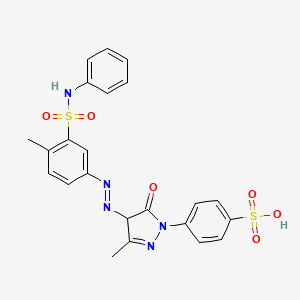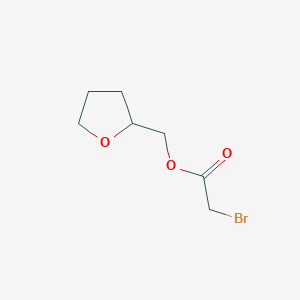
(Oxolan-2-yl)methyl bromoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Oxolan-2-yl)methyl bromoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromoacetate group attached to an oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Oxolan-2-yl)methyl bromoacetate typically involves the esterification of (Oxolan-2-yl)methanol with bromoacetic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve a high yield of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: (Oxolan-2-yl)methyl bromoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetate group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new esters or amides.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield (Oxolan-2-yl)methanol and bromoacetic acid.
Oxidation: The oxolane ring can be oxidized to form lactones or other oxygen-containing functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved with sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used for the oxidation of the oxolane ring.
Major Products Formed:
Nucleophilic Substitution: Formation of new esters, amides, or other substituted products.
Hydrolysis: (Oxolan-2-yl)methanol and bromoacetic acid.
Oxidation: Lactones or other oxygenated derivatives.
Applications De Recherche Scientifique
(Oxolan-2-yl)methyl bromoacetate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo diverse chemical transformations.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of (Oxolan-2-yl)methyl bromoacetate involves its reactivity towards nucleophiles and its ability to form covalent bonds with biological molecules. The bromoacetate group is highly reactive and can alkylate nucleophilic sites in proteins, enzymes, and other biomolecules. This reactivity makes it useful as a tool for studying enzyme mechanisms and for the development of enzyme inhibitors.
Comparaison Avec Des Composés Similaires
(Oxolan-2-yl)methyl chloroacetate: Similar structure but with a chloroacetate group instead of a bromoacetate group.
(Oxolan-2-yl)methyl acetate: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.
(Oxolan-2-yl)methyl iodide: Contains an iodide group, which is more reactive than the bromoacetate group.
Uniqueness: (Oxolan-2-yl)methyl bromoacetate is unique due to its balanced reactivity and stability. The bromoacetate group provides a good leaving group for nucleophilic substitution reactions, while the oxolane ring offers structural stability. This combination makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research.
Propriétés
Numéro CAS |
56405-23-3 |
|---|---|
Formule moléculaire |
C7H11BrO3 |
Poids moléculaire |
223.06 g/mol |
Nom IUPAC |
oxolan-2-ylmethyl 2-bromoacetate |
InChI |
InChI=1S/C7H11BrO3/c8-4-7(9)11-5-6-2-1-3-10-6/h6H,1-5H2 |
Clé InChI |
HONCKUXBCCXBBB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)COC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


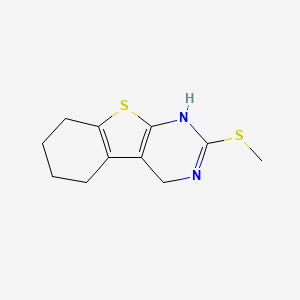
![6-amino-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12802618.png)
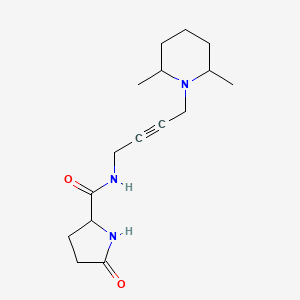
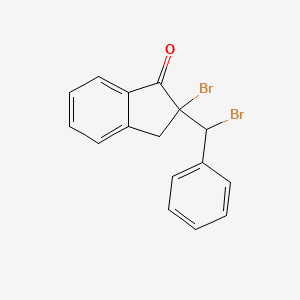
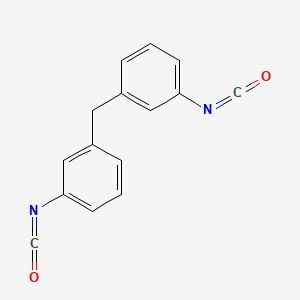

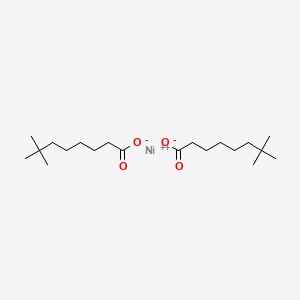
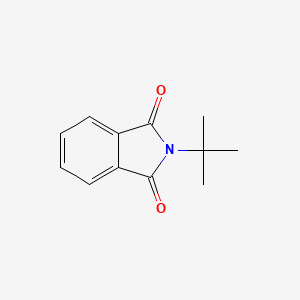
acetic acid](/img/structure/B12802654.png)
